5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

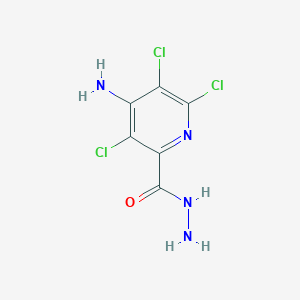

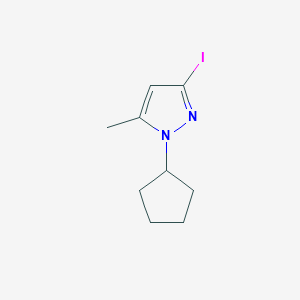

The compound “5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one” is a pyrrolidinone derivative. Pyrrolidinones are a class of organic compounds that contain a pyrrolidinone functional group, which consists of a five-membered lactam (a cyclic amide). They are important in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, which is a five-membered ring containing four carbon atoms and one nitrogen atom. The iodomethyl group would be attached to the 5-position of the ring, and the 4-position would be substituted with two methyl groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing carbonyl group in the pyrrolidinone ring and the electron-donating methyl groups. The iodine atom in the iodomethyl group would likely make that carbon susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carbonyl group and the nonpolar methyl groups would likely give it both polar and nonpolar character. The iodine atom might also contribute to its density and boiling point .Applications De Recherche Scientifique

Radical Azidoalkylation of Alkenes

This compound has been used in the radical azidoalkylation of alkenes, which is a method initially developed with α-iodoesters and α-iodoketones and extended to activated iodomethyl derivatives like 5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one .

Synthesis of Cyclic Carbonates

It has also been involved in the synthesis of cyclic carbonates, where it demonstrated high regioselectivity and stereoselectivity in reactions involving CO2 and a strong base .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(iodomethyl)-4,4-dimethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12INO/c1-7(2)3-6(10)9-5(7)4-8/h5H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZSEJOSSQVXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1CI)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)

![8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934813.png)

![(Z)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2934815.png)

![Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2934816.png)

![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone](/img/structure/B2934819.png)